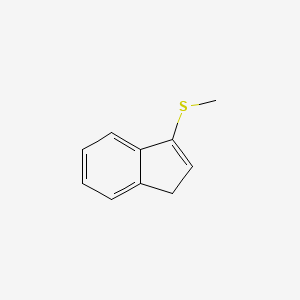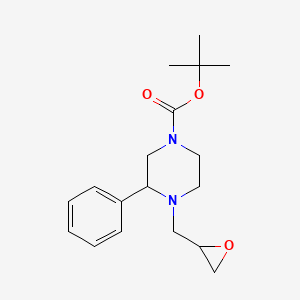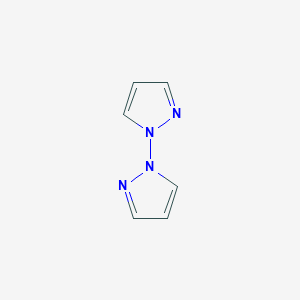
4-(4-propylphenyl)Cyclohexanone
Übersicht
Beschreibung
4-(4-propylphenyl)Cyclohexanone, also known as PCE or PCP, is a dissociative anesthetic drug. It was first synthesized in the 1920s and was used as a surgical anesthetic in the 1950s. However, due to its side effects and potential for abuse, it is no longer used in medical practice. Today, PCE is mainly used in research as a tool to study the brain and nervous system.
Wirkmechanismus
4-(4-propylphenyl)Cyclohexanone acts by blocking the NMDA receptor, which is a type of glutamate receptor that is important for synaptic plasticity and learning and memory. 4-(4-propylphenyl)Cyclohexanone binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This disruption of calcium signaling leads to a decrease in synaptic transmission and alters the function of neural circuits.
Biochemical and Physiological Effects
4-(4-propylphenyl)Cyclohexanone has a wide range of biochemical and physiological effects. It can cause dissociation, hallucinations, and altered perception. It can also affect motor function, causing ataxia and muscle rigidity. 4-(4-propylphenyl)Cyclohexanone has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects and potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-propylphenyl)Cyclohexanone has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of glutamate in the brain. 4-(4-propylphenyl)Cyclohexanone can also be used to induce a state of dissociation, which can be useful for studying consciousness and perception. However, 4-(4-propylphenyl)Cyclohexanone has several limitations. It has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. 4-(4-propylphenyl)Cyclohexanone can also be difficult to handle and requires specialized equipment and training.
Zukünftige Richtungen
There are several future directions for research on 4-(4-propylphenyl)Cyclohexanone. One area of interest is the development of new NMDA receptor antagonists that have fewer side effects and a wider therapeutic index. Another area of interest is the use of 4-(4-propylphenyl)Cyclohexanone as a tool to study consciousness and perception. 4-(4-propylphenyl)Cyclohexanone may also have therapeutic potential for the treatment of certain psychiatric and neurological disorders, such as depression and chronic pain. Further research is needed to explore these possibilities.
In conclusion, 4-(4-propylphenyl)Cyclohexanone is a potent NMDA receptor antagonist that has been used extensively in scientific research to study the brain and nervous system. It has several advantages as a research tool, but also has limitations and potential for abuse. Future research on 4-(4-propylphenyl)Cyclohexanone may lead to the development of new treatments for psychiatric and neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-(4-propylphenyl)Cyclohexanone has been used extensively in scientific research to study the brain and nervous system. It is a potent NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is important for learning and memory. By blocking the NMDA receptor, 4-(4-propylphenyl)Cyclohexanone can induce a state of dissociation and alter perception, cognition, and behavior.
Eigenschaften
IUPAC Name |
4-(4-propylphenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-7,14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHGGHBPPSGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560994 | |
| Record name | 4-(4-Propylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylphenyl)cyclohexan-1-one | |
CAS RN |
91174-92-4 | |
| Record name | 4-(4-Propylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)


![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine](/img/structure/B3058622.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3058623.png)


![5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one](/img/structure/B3058626.png)



![8-Oxa-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B3058632.png)